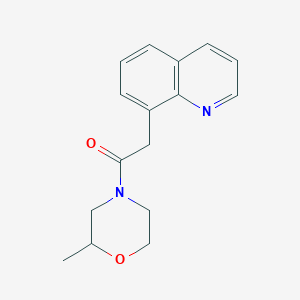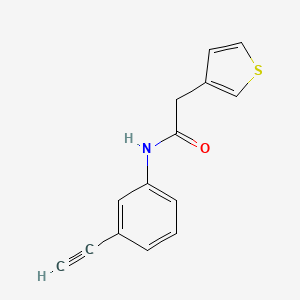
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as TAK-659, is a small molecule drug that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This drug belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways.
作用机制
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide works by blocking the activity of specific enzymes involved in cell signaling pathways. By inhibiting the activity of these enzymes, this compound can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune diseases. This compound has been shown to be selective for specific kinases, which reduces the risk of off-target effects and improves its safety profile.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines in autoimmune diseases. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide for lab experiments is its potency and selectivity for specific kinases. This makes it a useful tool for studying the role of these kinases in various cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research involving N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide. One area of interest is the development of combination therapies involving this compound and other drugs, such as chemotherapy agents or checkpoint inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the development of new kinase inhibitors that can overcome the limitations of existing drugs like this compound, which could lead to the development of more effective treatments for cancer and autoimmune diseases.
合成方法
The synthesis of N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide involves several steps, including the preparation of key intermediates, coupling reactions, and purification steps. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure the production of high-quality material. The synthesis of this compound is a complex process that requires specialized knowledge and expertise in organic chemistry.
科学研究应用
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been the subject of extensive scientific research, both in vitro and in vivo. Studies have shown that this compound is effective in inhibiting the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the development and progression of cancer and autoimmune diseases. This compound has been shown to have potent antitumor activity in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors.
属性
IUPAC Name |
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-4-12-6-5-7-13(9-12)17-16(19)15-10(2)8-14(18)20-11(15)3/h1,5-9H,2-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXLBVHAULVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)NC2=CC=CC(=C2)C#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7508016.png)
![1-[4-(Piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508021.png)



![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)
![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)




